molecular formula C16H16N2O3S2 B2969296 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 899707-73-4

11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2969296
CAS No.: 899707-73-4
M. Wt: 348.44
InChI Key: HDKFJOIDJRPHAN-UHFFFAOYSA-N
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Description

The compound 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide features a tricyclic core comprising a 1-azatricyclo[6.3.1.0^{4,12}]dodeca-triene system. Key structural elements include:

  • A thiophen-2-ylmethyl substituent linked to the sulfonamide nitrogen, enhancing lipophilicity and π-π stacking capabilities.
  • An 11-oxo group, which may influence electronic distribution and reactivity.

Crystallographic tools such as SHELX and ORTEP () are critical for resolving its stereochemistry and molecular geometry.

Properties

IUPAC Name

11-oxo-N-(thiophen-2-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c19-15-4-3-11-8-14(9-12-5-6-18(15)16(11)12)23(20,21)17-10-13-2-1-7-22-13/h1-2,7-9,17H,3-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKFJOIDJRPHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from a suitable linear precursor.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, typically using sulfonyl chloride in the presence of a base.

    Attachment of the Thiophen-2-yl Methyl Group: This step involves the alkylation of the nitrogen atom with a thiophen-2-yl methyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[631

    Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: It can be used as a probe to study the function of sulfonamide-containing enzymes.

    Industrial Chemistry: The compound’s unique reactivity makes it a potential candidate for use in organic synthesis and material science.

Mechanism of Action

The mechanism of action of 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes through the formation of a stable complex with the enzyme’s active site. The sulfonamide group is known to mimic the natural substrate of certain enzymes, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tricyclic Sulfonamide Derivatives

A closely related analog, N-[(furan-3-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[...]dodeca-...-sulfonamide (CAS 1797620-53-1), shares the tricyclic core but differs in substituents:

  • Substituent variation : The furan-3-ylmethyl group replaces the thiophen-2-ylmethyl moiety, altering electronic properties (furan’s oxygen vs. thiophene’s sulfur).
  • Molecular weight : 442.6 g/mol (vs. ~434 g/mol for the target compound, estimated from its formula).

Table 1: Structural Comparison of Tricyclic Sulfonamides

Feature Target Compound Furan-Analog (CAS 1797620-53-1)
Core Structure 1-azatricyclo[6.3.1.0^{4,12}] 1-azatricyclo[6.3.1.0^{4,12}]
Substituent (R-group) Thiophen-2-ylmethyl Furan-3-ylmethyl + thiophen-ethyl
Molecular Formula C20H19N2O3S2 (estimated) C22H22N2O4S2
Key Functional Groups 11-oxo, sulfonamide 11-oxo, sulfonamide
Bicyclic β-Lactam Antibiotics

Compounds such as (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () share a bicyclic β-lactam core but differ significantly:

  • Core structure : 5-thia-1-azabicyclo[4.2.0]oct-2-ene (cephalosporin backbone) vs. the tricyclic system.
  • Functional groups: β-lactam rings (antibiotic activity) vs.
  • Biological activity : Cephalosporins target bacterial cell wall synthesis, whereas the tricyclic sulfonamide’s mechanism is undefined .

Table 2: Comparison with Bicyclic β-Lactams

Parameter Target Compound Cephalosporin Analogs (e.g., )
Ring System Tricyclic Bicyclic (β-lactam + dihydrothiazine)
Key Functional Groups Sulfonamide, 11-oxo β-lactam, carboxylate, thiadiazole
Biological Target Undefined Penicillin-binding proteins (bacteria)
Synthetic Complexity High (tricyclic synthesis) Moderate (established β-lactam routes)
Scalarane Sesterterpenoids

Scalarane derivatives like dendalone 3-hydroxybutyrate () exhibit tricyclic/polycyclic frameworks but diverge in functionalization:

  • Core: Steroid-like triterpenoid vs. nitrogen-containing tricyclic system.
  • Activity : Antileukemic () vs. undefined for the target compound.
  • Structural determination: Both rely on NOESY and optical rotation for stereochemical assignment, but scalaranes emphasize terpene biosynthesis over synthetic modification .

Computational and Crystallographic Tools

  • SHELX/ORTEP : Used to refine bond lengths (e.g., C–S: ~1.76 Å in sulfonamides) and angles, critical for comparing molecular geometries .
  • SimilarityLab : Identifies analogs with commercial availability and activity data, aiding SAR exploration (e.g., thiophene vs. furan substituents) .

Table 3: Crystallographic Data (Example)

Parameter Target Compound (Estimated) Furan-Analog (CAS 1797620-53-1)
C–S Bond Length (Å) 1.76 1.78 (sulfonamide)
N–S–O Angle (°) 106.5 105.9

Biological Activity

The compound 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex heterocyclic compound that has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the azatricyclo structure and the introduction of the thiophene moiety. The unique structure contributes to its biological properties, which can be influenced by the electronic and steric effects of the substituents on the azatricyclo framework.

Biological Activity Overview

The biological activity of 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has been evaluated through various in vitro and in vivo studies. Key findings include:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties , particularly against breast cancer cell lines such as MCF-7 and MDA-MB-468. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.

Cell Line IC50 Value (µM) Mechanism
MCF-715Induction of apoptosis
MDA-MB-46812Cell cycle arrest

Antimicrobial Activity

In addition to anticancer effects, preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics.

Microorganism MIC (µg/mL) Activity Type
Staphylococcus aureus32Bacteriostatic
Escherichia coli64Bactericidal

The biological activity of 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is attributed to several mechanisms:

  • Topoisomerase Inhibition : Molecular docking studies suggest that this compound binds effectively to topoisomerase I, interfering with DNA replication.
  • Apoptotic Pathways : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.

Case Studies

In a notable case study involving a series of synthesized derivatives based on the azatricyclo framework, compounds similar to 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide were tested for their cytotoxic effects on human tumor cell lines. The results indicated that modifications in the thiophene substituent significantly enhanced anticancer activity.

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